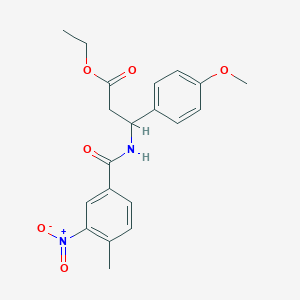
Propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances. This compound features a complex structure with multiple functional groups, including an ester, a methoxy group, a nitro group, and a formamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Ester: The esterification reaction between 3-(4-methoxyphenyl)propanoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid.
Nitration: Introduction of the nitro group to the aromatic ring using a nitrating mixture of concentrated nitric acid and sulfuric acid.
Formamidation: The formamido group can be introduced by reacting the nitro compound with formamide under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like hydroxide ions, amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoate depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows it to engage in various interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the nitro and formamido groups.
3-(4-Methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl 3-(4-methyl-3-nitrophenyl)propanoate: Lacks the methoxy and formamido groups.
Uniqueness
Ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)formamido]propanoate is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]propanoate |
InChI |
InChI=1S/C20H22N2O6/c1-4-28-19(23)12-17(14-7-9-16(27-3)10-8-14)21-20(24)15-6-5-13(2)18(11-15)22(25)26/h5-11,17H,4,12H2,1-3H3,(H,21,24) |
InChI Key |
IAOKNUOHQVCTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















